7-Chloro-8-fluoroimidazo[1,5-A]pyridine
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Overview
Description
7-Chloro-8-fluoroimidazo[1,5-A]pyridine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms on an imidazo[1,5-A]pyridine scaffold. This compound is part of a broader class of imidazopyridines, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method involves the reaction of 2-amino-4-chloropyridine with 2,2,2-trifluoroethylamine under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-A]pyridine ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper complexes and peroxides are sometimes used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted imidazopyridines.
Scientific Research Applications
7-Chloro-8-fluoroimidazo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-Chloro-8-fluoroimidazo[1,2-a]pyridine
- 3-Chloro-8-fluoroimidazo[1,2-a]pyridine
Comparison: 7-Chloro-8-fluoroimidazo[1,5-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and specific reactivity patterns, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
7-chloro-8-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-2-11-4-10-3-6(11)7(5)9/h1-4H |
InChI Key |
IOSXNZADASICJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1Cl)F |
Origin of Product |
United States |
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